![molecular formula C18H18N4O3 B2828198 3-(2-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one CAS No. 2034507-62-3](/img/structure/B2828198.png)

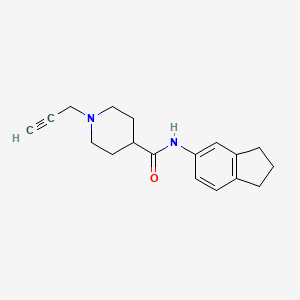

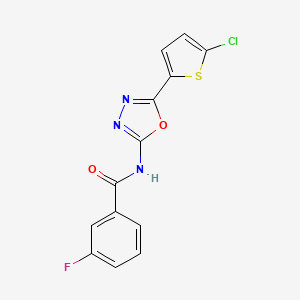

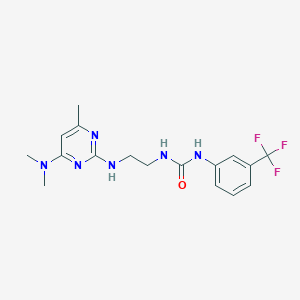

3-(2-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

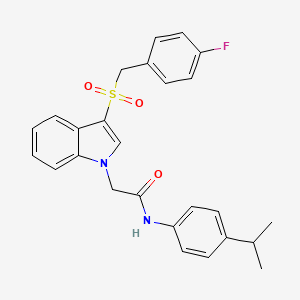

The compound “3-(2-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one” is a complex organic molecule. It seems to be related to a class of compounds known as HBV capsid assembly modulators . These compounds are designed and synthesized for their anti-HBV activity .

科学的研究の応用

- Researchers have identified derivatives of this compound, such as GYH2-18, which exhibit excellent anti-HBV activity and low cytotoxicity. These derivatives may serve as promising candidates for future antiviral drug development .

Antiviral Activity Against Hepatitis B Virus (HBV) Capsid Assembly

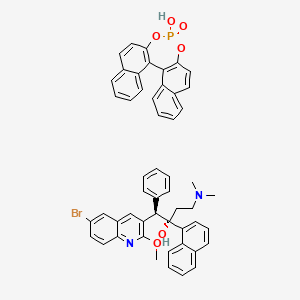

Chiral Separation and Isomer Activity

将来の方向性

The future directions for this compound could involve further design and synthesis of related compounds, as well as more detailed evaluation of their anti-HBV activity . The chiral separation of related compounds was conducted successfully, and certain isomers were identified to be much more active . This suggests that future research could focus on these more active isomers.

作用機序

Target of Action

The primary target of this compound is the Hepatitis B Virus (HBV) capsid . The HBV capsid plays a crucial role in the viral life cycle, making it an attractive target for antiviral therapy .

Mode of Action

This compound acts as a capsid assembly modulator (CAM) . It interacts with the HBV capsid, disrupting its normal assembly process . This disruption prevents the virus from successfully packaging its genetic material, thereby inhibiting its ability to replicate .

Biochemical Pathways

The compound’s action on the HBV capsid affects the viral replication pathway . By disrupting capsid assembly, the compound prevents the virus from producing new copies of itself . This has a downstream effect of reducing the viral load in the body .

Pharmacokinetics

The compound exhibits excellent anti-HBV activity, low cytotoxicity, and accepted oral pharmacokinetic (PK) profiles . This suggests that it is well-absorbed and distributed in the body, and it is effective at inhibiting HBV replication without causing significant harm to host cells .

Result of Action

The result of the compound’s action is a reduction in HBV replication . This leads to a decrease in the viral load, which can help to alleviate the symptoms of HBV infection and slow the progression of the disease .

特性

IUPAC Name |

3-[2-(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-2-oxoethyl]-1,3-benzoxazol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O3/c23-17(11-21-15-3-1-2-4-16(15)25-18(21)24)20-7-8-22-13(10-20)9-14(19-22)12-5-6-12/h1-4,9,12H,5-8,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGVATYRJMUPSJC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN3CCN(CC3=C2)C(=O)CN4C5=CC=CC=C5OC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Spiro[1,3-dihydrobenzimidazole-2,4'-oxane]](/img/structure/B2828120.png)

![N-(2,4-difluorophenyl)-4,4,4-trifluoro-3-oxo-2-{(Z)-2-[3-(trifluoromethyl)phenyl]hydrazono}butanamide](/img/structure/B2828123.png)

![Methyl 2-(2-((6-((3-fluorophenyl)carbamoyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)thio)acetamido)benzoate](/img/structure/B2828124.png)

![N-(3-chloro-4-methylphenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2828127.png)

![6-chloro-N-({2-[(pyrrolidin-1-yl)methyl]phenyl}methyl)pyridine-3-carboxamide](/img/structure/B2828130.png)

![N-(4-(2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2828135.png)

![Methyl 3-(1,3-benzodioxol-5-yl)-3-[(cyclopropylcarbonyl)amino]propanoate](/img/structure/B2828136.png)